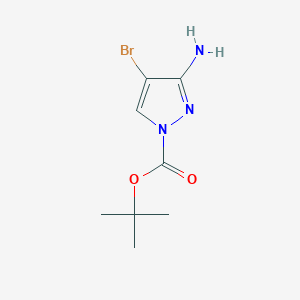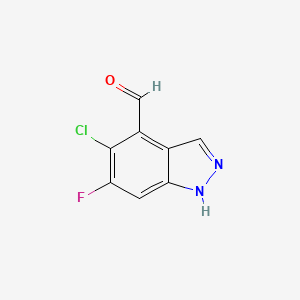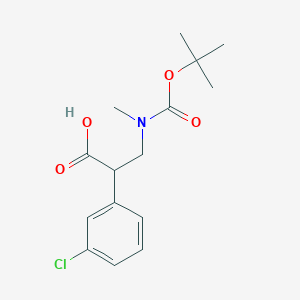
Tert-butyl 3-amino-4-bromo-1h-pyrazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-4-bromo-1H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, an amino group, a bromine atom, and a carboxylate group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-bromo-1H-pyrazole-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Amination: The amino group at the 3-position can be introduced through nucleophilic substitution reactions using appropriate amines.
Carboxylation: The carboxylate group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions to form various derivatives.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Amination: Primary or secondary amines in the presence of a base.
Carboxylation: Tert-butyl chloroformate and triethylamine.
Major Products:
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Applications De Recherche Scientifique
Tert-butyl 3-amino-4-bromo-1H-pyrazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activities or receptor binding.
Chemical Synthesis: The compound is valuable in organic synthesis for the preparation of more complex molecules.
Mécanisme D'action
The mechanism of action of tert-butyl 3-amino-4-bromo-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the amino and bromine groups allows it to interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The carboxylate group can also participate in coordination with metal ions or other functional groups.
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-bromo-1H-pyrazole-1-carboxylate
- Tert-butyl 3-amino-1H-pyrazole-1-carboxylate
- Tert-butyl 3-methyl-1H-pyrazole-1-carboxylate
Comparison:
- Tert-butyl 4-bromo-1H-pyrazole-1-carboxylate: Lacks the amino group at the 3-position, which may affect its reactivity and biological activity.
- Tert-butyl 3-amino-1H-pyrazole-1-carboxylate: Lacks the bromine atom at the 4-position, which may influence its chemical properties and potential applications.
- Tert-butyl 3-methyl-1H-pyrazole-1-carboxylate: Contains a methyl group instead of an amino group, leading to different reactivity and potential uses.
Tert-butyl 3-amino-4-bromo-1H-pyrazole-1-carboxylate stands out due to the presence of both the amino and bromine groups, making it a versatile intermediate for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H12BrN3O2 |
|---|---|
Poids moléculaire |
262.10 g/mol |
Nom IUPAC |
tert-butyl 3-amino-4-bromopyrazole-1-carboxylate |
InChI |
InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)12-4-5(9)6(10)11-12/h4H,1-3H3,(H2,10,11) |
Clé InChI |
ZNLQWXDBOKYERP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C(=N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)

![1H-pyrrolo[3,2-c]quinoline](/img/structure/B13932155.png)



![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)





